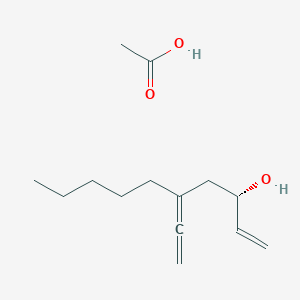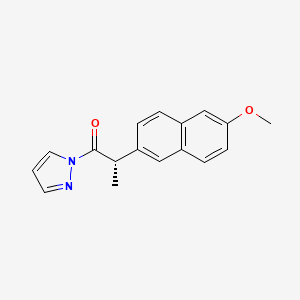![molecular formula C10H13NO2S B14208782 Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- CAS No. 823821-75-6](/img/structure/B14208782.png)
Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-: is a chemical compound characterized by the presence of an acetamide group attached to a butyl chain, which is further connected to a thienyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- typically involves the reaction of a thienyl-containing precursor with an appropriate acetamide derivative. One common method includes the use of thienyl acetic acid, which undergoes a series of reactions to introduce the acetamide group and form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized thienyl derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted acetamide compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- involves its interaction with specific molecular targets. The thienyl ring can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Thiazole derivatives: Compounds containing a thiazole ring, known for their diverse biological activities.
Acetamide derivatives: Compounds with an acetamide group, used in various chemical and pharmaceutical applications.
Uniqueness: Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- is unique due to the combination of the thienyl ring and the acetamide group, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
823821-75-6 |
|---|---|
Molekularformel |
C10H13NO2S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
N-(4-oxo-4-thiophen-2-ylbutyl)acetamide |
InChI |
InChI=1S/C10H13NO2S/c1-8(12)11-6-2-4-9(13)10-5-3-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
WLUARMDRWABFGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14208705.png)

![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)


![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)

![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)



